Product packaging for Lasofoxifene beta-D-Glucuronide(Cat. No.:CAS No. 1048953-95-2)

Lasofoxifene beta-D-Glucuronide

Cat. No.: B602062
CAS No.: 1048953-95-2
M. Wt: 589.7 g/mol
InChI Key: WBWCSRRUQKSEDJ-WIYFCYHXSA-N
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Description

Context of Lasofoxifene (B133805) as a Selective Estrogen Receptor Modulator (SERM)

Lasofoxifene is a non-steroidal, orally active compound that functions as a selective estrogen receptor modulator (SERM). medchemexpress.comscilit.com Unlike estrogen, which acts as a universal agonist, SERMs like lasofoxifene exhibit tissue-specific estrogen receptor agonist or antagonist activity. scilit.com This selective nature allows for desired estrogenic effects in certain tissues, such as bone, while potentially blocking estrogen's effects in others, like the breast and uterus. drugbank.comnih.gov Lasofoxifene is structurally a naphthalene (B1677914) derivative, setting it apart from first and second-generation SERMs. nih.gov It binds with high affinity to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). nih.gov

Overview of Lasofoxifene Metabolic Pathways and the Significance of Phase II Conjugation

The metabolism of lasofoxifene is extensive and proceeds through multiple pathways. nih.gov The primary clearance mechanisms in humans involve both Phase I oxidation and Phase II conjugation, with each accounting for roughly half of the drug's metabolism. nih.gov

Phase I metabolism is primarily catalyzed by the cytochrome P450 enzymes CYP3A4/CYP3A5 and CYP2D6. drugbank.comnih.gov This phase involves oxidative reactions, including hydroxylation of the tetraline moiety and the attached phenyl rings, as well as oxidation of the pyrrolidine (B122466) ring. nih.gov These reactions lead to the formation of various oxidative metabolites, including catechol regioisomers. nih.govacs.org

Phase II conjugation reactions are a significant route for lasofoxifene metabolism and include glucuronidation and sulfation. drugbank.comnih.gov Glucuronidation, the process of attaching a glucuronic acid moiety to the drug molecule, is a key pathway. nih.gov This process is catalyzed by a range of UDP-glucuronosyltransferase (UGT) enzymes present in both the liver (UGT1A1, UGT1A3, UGT1A6, and UGT1A9) and the intestine (UGT1A8 and UGT1A10). drugbank.comnih.gov The direct conjugation of lasofoxifene with glucuronic acid is a major metabolic step. nih.gov

Specific Focus on Lasofoxifene beta-D-Glucuronide as a Major Circulating Metabolite

Among the various metabolites formed, this compound has been identified as a major circulating drug-related entity in preclinical studies involving rats and monkeys. nih.gov The presence of significant levels of circulating metabolites, including the glucuronide conjugate, is indicated by the observation that the peak plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC) of lasofoxifene are lower than those of the total radioactivity following administration of radiolabeled lasofoxifene. nih.gov

Research Findings on Lasofoxifene Metabolism

Metabolic Pathway Enzymes Involved Key Metabolites Significance
Phase I Oxidation CYP3A4/CYP3A5, CYP2D6Hydroxylated metabolites, Catechol regioisomersAccounts for approximately 50% of lasofoxifene metabolism. nih.gov
Phase II Conjugation UGT1A1, UGT1A3, UGT1A6, UGT1A9 (liver), UGT1A8, UGT1A10 (intestine)This compound, Sulfate (B86663) conjugatesA primary clearance mechanism, with glucuronidation being a major pathway. drugbank.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H39NO8 B602062 Lasofoxifene beta-D-Glucuronide CAS No. 1048953-95-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1048953-95-2

Molecular Formula

C34H39NO8

Molecular Weight

589.7 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C34H39NO8/c36-29-30(37)32(33(39)40)43-34(31(29)38)42-25-13-15-27-23(20-25)10-14-26(21-6-2-1-3-7-21)28(27)22-8-11-24(12-9-22)41-19-18-35-16-4-5-17-35/h1-3,6-9,11-13,15,20,26,28-32,34,36-38H,4-5,10,14,16-19H2,(H,39,40)/t26-,28+,29+,30+,31-,32+,34-/m1/s1

InChI Key

WBWCSRRUQKSEDJ-WIYFCYHXSA-N

SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C6=CC=CC=C6

Isomeric SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)[C@H]3[C@H](CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C6=CC=CC=C6

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C6=CC=CC=C6

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(5R,6S)-5,6,7,8-Tetrahydro-6-phenyl-5-[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]-2-naphthalen β-D-Glucopyranosiduronic Acid; 

Origin of Product

United States

Biochemical Formation and Enzymatic Basis of Lasofoxifene Beta D Glucuronide

The Glucuronidation Pathway of Lasofoxifene (B133805)

The principal mechanism for the formation of Lasofoxifene beta-D-Glucuronide is through glucuronidation, a major Phase II metabolic reaction. This process involves the transfer of a glucuronic acid moiety from a high-energy donor molecule to lasofoxifene, thereby increasing its water solubility and facilitating its excretion.

The Role of Uridine (B1682114) Diphosphate-Glucuronosyltransferases (UGTs)

Uridine Diphosphate-Glucuronosyltransferases (UGTs) are the key enzymes responsible for catalyzing the glucuronidation of lasofoxifene. drugbank.comnih.gov These enzymes are part of a superfamily of proteins that play a crucial role in the metabolism of a wide array of xenobiotics and endogenous compounds. nih.govyoutube.com The UGTs facilitate the covalent attachment of glucuronic acid from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to a suitable functional group on the lasofoxifene molecule. This enzymatic reaction transforms the lipophilic lasofoxifene into a more hydrophilic and readily excretable glucuronide conjugate. nih.gov

Identification of Specific UGT Isoforms Involved

Research has identified several specific UGT isoforms that are actively involved in the glucuronidation of lasofoxifene. These isoforms exhibit distinct but sometimes overlapping substrate specificities. The primary UGT enzymes implicated in the formation of this compound include members of the UGT1A subfamily. nih.gov

Specifically, the hepatic UGT isoforms UGT1A1, UGT1A3, UGT1A6, and UGT1A9 have been shown to catalyze the glucuronidation of lasofoxifene. drugbank.comnih.gov Furthermore, extrahepatic UGTs, particularly those found in the intestine such as UGT1A8 and UGT1A10, also play a significant role in this metabolic process. drugbank.comnih.gov The involvement of these specific isoforms highlights the targeted nature of lasofoxifene's metabolic pathway.

Tissue-Specific UGT Expression and its Impact on Glucuronide Formation

The expression of UGT enzymes is not uniform throughout the body; it is tissue-specific, which has a profound impact on where and to what extent lasofoxifene is converted to its glucuronide form. nih.gov The liver is a primary site of drug metabolism, and as expected, it expresses a high concentration of UGT isoforms active against lasofoxifene, including UGT1A1, UGT1A3, UGT1A6, and UGT1A9. drugbank.comnih.gov This makes the liver a major organ for the systemic clearance of lasofoxifene through glucuronidation.

Competition with Other Metabolic Pathways

The formation of this compound does not occur in isolation. It is part of a broader metabolic landscape where it competes with other Phase I and Phase II reactions.

Interplay with Phase I Oxidative Metabolism

Before undergoing glucuronidation, lasofoxifene can be a substrate for Phase I oxidative metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. nih.gov In vitro studies have indicated that CYP3A and CYP2D6 are the main P450 isoforms responsible for the oxidative metabolism of lasofoxifene. nih.gov This can lead to the formation of hydroxylated metabolites, including catechol intermediates. nih.govnih.gov These Phase I metabolites can then undergo subsequent Phase II conjugation, including glucuronidation. However, direct glucuronidation of the parent lasofoxifene molecule is a significant clearance mechanism, accounting for roughly half of its metabolism. nih.gov While lasofoxifene is metabolized by CYP enzymes, it does not appear to significantly affect the metabolism of other drugs mediated by CYP2E1 or CYP2D6. nih.gov

Competitive Conjugation Pathways

Glucuronidation is not the only Phase II conjugation pathway available to lasofoxifene and its metabolites. Sulfation, another important conjugation reaction, also plays a role in its metabolism. drugbank.comnih.gov This pathway, catalyzed by sulfotransferases (SULTs), competes with UGTs for the same substrate.

Structural Determinants of Glucuronidation Resistance in the Parent Compound

A defining characteristic of lasofoxifene is its notable resistance to the extensive first-pass metabolism that typically affects many orally administered drugs, including other SERMs. nih.gov This resistance is intrinsically linked to its unique molecular structure.

Comparative Analysis with Other SERMs Susceptible to Extensive First-Pass Glucuronidation (e.g., Raloxifene)

The advantage conferred by lasofoxifene's structure becomes evident when compared to other SERMs like raloxifene (B1678788). Raloxifene undergoes extensive first-pass glucuronidation, which severely limits its systemic availability. nih.gov Despite being well-absorbed after oral administration, the bioavailability of raloxifene is less than 2% due to this comprehensive metabolic process. nih.gov

The primary sites of this extensive metabolism for raloxifene are the liver and the intestine. nih.gov The same extra-hepatic UGTs that metabolize lasofoxifene, UGT1A8 and UGT1A10, are critically involved in the intestinal metabolism of raloxifene and exhibit the highest levels of activity against it. nih.govnih.gov However, the structural differences between the two molecules lead to a vastly different metabolic outcome. Lasofoxifene's structure, featuring the tetrahydronaphthalene moiety, is less amenable to this high-efficiency conjugation, allowing more of the parent drug to enter systemic circulation. nih.gov

The table below provides a comparative overview of the glucuronidation characteristics of lasofoxifene and raloxifene.

Table 2: Comparative Glucuronidation of Lasofoxifene and Raloxifene

Feature Lasofoxifene Raloxifene
Bioavailability Remarkably improved oral bioavailability nih.gov < 2% nih.gov
Intestinal Glucuronidation Increased resistance to intestinal wall glucuronidation nih.gov Extensive first-pass glucuronidation nih.gov
Key Intestinal Enzymes UGT1A8, UGT1A10 nih.gov UGT1A8, UGT1A10 (highest activity) nih.gov

| Key Hepatic Enzymes | UGT1A1, UGT1A3, UGT1A6, UGT1A9 nih.gov | UGT1A1, UGT1A9 nih.gov |

Analytical Characterization and Quantification of Lasofoxifene Beta D Glucuronide

Advanced Chromatographic and Spectrometric Techniques for Metabolite Profiling

The profiling of metabolites such as lasofoxifene (B133805) beta-D-glucuronide in biological samples necessitates the use of highly sensitive and selective analytical methods. Techniques combining chromatographic separation with mass spectrometric detection are particularly powerful for this purpose.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the determination of drug metabolites. For compounds structurally similar to lasofoxifene, such as raloxifene (B1678788), LC-MS/MS methods have been successfully developed and validated for the simultaneous determination of the parent drug and its glucuronide metabolites in human plasma and urine. nih.govthermofisher.com These methods offer high selectivity and sensitivity, which are essential for detecting the low concentrations of metabolites often present in biological samples. nih.gov

In a typical LC-MS/MS workflow for a related compound, raloxifene, and its glucuronides, separation is achieved on a reversed-phase high-performance liquid chromatography (HPLC) column. thermofisher.com Detection is then performed using a triple quadrupole mass spectrometer with a heated electrospray ionization (HESI) source operating in the positive ion mode and utilizing selected reaction monitoring (SRM) for quantification. thermofisher.com This approach ensures that the parent drug and its glucuronide metabolites can be distinguished and quantified accurately.

For the analysis of raloxifene and its glucuronide metabolites in human plasma, a method was developed with a linear range of 0.02 to 2 ng/mL for the parent drug, 3 to 300 ng/mL for one glucuronide metabolite, and 0.6 to 60 ng/mL for another, demonstrating the wide dynamic range of LC-MS/MS techniques. thermofisher.com Similarly, a method for determining raloxifene and its glucuronides in human urine was linear over a wide range with high determination coefficients (r² > 0.997). nih.gov The limits of quantification were established at low nanomolar concentrations, highlighting the sensitivity of the assay. nih.gov

Table 1: Illustrative LC-MS/MS Method Parameters for the Analysis of a Structurally Similar Compound (Raloxifene) and its Glucuronides

ParameterDetails
Instrumentation Triple Quadrupole Mass Spectrometer
Ionization Source Heated Electrospray Ionization (HESI)
Polarity Positive
Detection Mode Selected Reaction Monitoring (SRM)
Separation Reversed-phase HPLC

High-Performance Liquid Chromatography (HPLC) Methodologies for Glucuronide Detection

High-performance liquid chromatography (HPLC) is a fundamental technique for the separation and quantification of pharmaceuticals and their metabolites. While often coupled with mass spectrometry for enhanced sensitivity and specificity, HPLC with ultraviolet (UV) detection can also be employed for the analysis of glucuronide metabolites, particularly when concentrations are sufficiently high.

For lasofoxifene tartrate in tablet formulations, an HPLC method has been validated, demonstrating the utility of this technique for the parent compound. nih.gov The development of an HPLC method for its glucuronide would involve optimizing the mobile phase composition and column chemistry to achieve adequate separation from the parent drug and other endogenous components in a biological matrix. A simple, sensitive, and accurate HPLC method was developed for the quantification of raloxifene in human plasma using a C8 column and a mobile phase consisting of acetonitrile (B52724) and phosphate (B84403) buffer. jchr.org Detection was carried out using a UV detector. jchr.org Such a method, with appropriate modifications, could be adapted for the detection of lasofoxifene beta-D-glucuronide.

The successful separation of bisphenol A and its beta-D-glucuronide metabolite has been achieved using a C8 HPLC column, which showed excellent reproducibility and longevity. nih.gov This indicates that with proper method development, HPLC can effectively resolve the more polar glucuronide metabolite from its less polar parent compound.

Method Development and Validation for Glucuronide Analysis

The development and validation of an analytical method for this compound are critical to ensure the reliability of the data generated. The validation process demonstrates that the analytical procedure is suitable for its intended purpose. fda.gov Key validation parameters include specificity, precision, linearity, accuracy, and range. nih.gov

A validation of a dissolution method with HPLC analysis for lasofoxifene tartrate tablets included these parameters to meet regulatory requirements. nih.gov For a bioanalytical method, additional considerations such as recovery and stability of the analyte in the biological matrix are also essential. For a similar compound, raloxifene, a validated LC-MS/MS method for its glucuronides in urine reported recoveries higher than 92.5%, accuracy within 100 ± 8.8%, and precision better than 12%. nih.gov

The validation of an HPLC method for raloxifene in human plasma demonstrated linearity over a concentration range of 40-200 ng/mL with a correlation coefficient greater than 0.999. jchr.org The inter-day and intra-day accuracy and precision were within acceptable limits, and the percentage recovery was between 99.4% and 100.4%. jchr.org These validation results for a closely related compound provide a benchmark for what would be expected for a validated method for this compound.

Table 2: Example Validation Parameters for an Analytical Method for a Structurally Related Glucuronide Metabolite

Validation ParameterAcceptance Criteria/Results
Linearity (r²) > 0.99
Accuracy Within ±15% of nominal concentration
Precision (%RSD) ≤ 15%
Recovery Consistent and reproducible
Limit of Quantification (LOQ) Lowest concentration quantifiable with acceptable accuracy and precision

Application in Metabolic Research and Bioanalytical Studies

Validated analytical methods for this compound are essential for its application in metabolic research and bioanalytical studies. These methods enable the characterization of the metabolic profile of lasofoxifene and the quantification of its major glucuronide metabolite in various biological fluids.

For instance, a validated LC-MS/MS method for raloxifene and its glucuronides was successfully applied to real urine samples, proving its suitability for pharmacokinetic research. nih.gov The ability to accurately measure the concentrations of the parent drug and its metabolites over time is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) properties.

In metabolic research, these analytical methods can be used to investigate the enzymes responsible for glucuronidation and to assess potential drug-drug interactions that may affect the metabolism of lasofoxifene. Furthermore, in large-scale clinical studies, robust and validated bioanalytical methods are indispensable for correlating drug and metabolite concentrations with clinical outcomes.

Pharmacokinetics and Disposition of Lasofoxifene Beta D Glucuronide in Preclinical Models

Absorption and Systemic Circulation of the Glucuronide

Following administration, lasofoxifene (B133805) undergoes significant metabolic conversion, leading to the systemic presence of its glucuronidated form.

In preclinical models such as rats and monkeys, lasofoxifene is extensively metabolized, with metabolites accounting for a substantial portion of the circulating drug-related material. nih.gov Studies using radiolabeled [¹⁴C]lasofoxifene have shown that based on Area Under the Curve (AUC) values, over 78% of the circulating radioactivity in plasma is attributable to various metabolites. nih.gov

Among these, the direct glucuronide conjugate of lasofoxifene (identified as M7) is a major circulating drug-related entity in both rats and monkeys. nih.gov The parent drug, lasofoxifene, and this glucuronide metabolite together represent the most abundant components found in the systemic circulation of these preclinical species. nih.gov The presence of circulating metabolites is further indicated by findings that the maximum plasma concentration (Cmax) and AUC of the parent lasofoxifene are lower than those for total radioactivity. nih.gov

Table 1: Major Circulating Drug-Related Moieties in Preclinical Species

Species Major Circulating Components
Rat Lasofoxifene, Lasofoxifene Glucuronide (M7)
Monkey Lasofoxifene, Lasofoxifene Glucuronide (M7)

Data sourced from studies on the disposition of lasofoxifene. nih.gov

While specific transport mechanisms for Lasofoxifene beta-D-Glucuronide have not been detailed in dedicated studies, the transport of glucuronide conjugates is generally well-understood and governed by specific transporter proteins. These mechanisms are crucial for moving the polar glucuronide metabolite across cellular membranes in the liver and intestine.

In the liver, uptake of compounds from the blood into hepatocytes is facilitated by transporters on the sinusoidal membrane, such as Organic Anion Transporting Polypeptides (OATPs). frontiersin.org After formation within the hepatocyte, glucuronide conjugates can be effluxed either back into the blood via basolateral transporters like Multidrug Resistance-Associated Protein 3 (MRP3) and MRP4, or into the bile via canalicular transporters like MRP2. frontiersin.org The relative activity of these transporters determines whether the glucuronide conjugate is predominantly returned to systemic circulation or directed for biliary excretion. frontiersin.org This balance between uptake and efflux is a key determinant of the systemic exposure and clearance rate of the glucuronide metabolite.

Excretion Pathways of this compound

The elimination of lasofoxifene and its metabolites occurs primarily through the fecal route, a process dominated by biliary excretion.

Preclinical studies in both rats and monkeys show that the vast majority of an administered dose of lasofoxifene is recovered in the feces. nih.gov In rats, total recovery of radiocarbon was 96.7%, while in monkeys it was 94.3%, with feces being the principal route of excretion for both. nih.gov Specific studies in bile duct-cannulated rats have confirmed that this fecal recovery is a direct result of extensive biliary excretion rather than incomplete absorption of the drug. nih.gov

The biliary excretion of drug glucuronides has significant implications for enterohepatic circulation. frontiersin.orgnih.gov This process involves the excretion of the this compound into the bile, which then enters the intestinal lumen. researchgate.net Within the intestine, gut microbiota can produce enzymes, such as β-glucuronidase, that hydrolyze the glucuronide conjugate, cleaving the glucuronic acid moiety and releasing the parent lasofoxifene. youtube.com The now more lipophilic parent drug can be reabsorbed from the intestine back into the portal circulation, returning to the liver and re-entering systemic circulation. researchgate.netyoutube.com This recycling process can prolong the elimination half-life of the parent compound, contributing to sustained plasma concentrations. nih.gov

Consistent with its primary elimination via the biliary-fecal route, renal excretion represents a minor pathway for lasofoxifene and its metabolites. nih.govdrugbank.com In preclinical studies with rats and monkeys, no unchanged parent drug was detected in the urine. nih.gov In humans, less than 2% of a dose is excreted in the urine as the unchanged parent drug, with the remainder consisting of metabolites. drugbank.com This indicates that while the polar glucuronide conjugates are water-soluble, their clearance through the kidneys is minimal compared to their extensive excretion into the bile.

In Vivo Preclinical Models and Species-Specific Metabolic Differences

Six primary metabolic pathways for lasofoxifene have been identified:

Hydroxylation of the tetraline ring

Hydroxylation of the aromatic ring

Methylation of catechol intermediates

Oxidation of the pyrrolidine (B122466) ring

Direct conjugation with glucuronic acid

Direct conjugation with sulfuric acid nih.gov

Although lasofoxifene and its main glucuronide conjugate (M7) were the major circulating forms in both rats and monkeys, other metabolites were unique to each species. nih.gov These qualitative and quantitative differences highlight the variations in drug metabolism that can occur between different preclinical models.

Table 2: Species-Specific Metabolites of Lasofoxifene

Metabolite Detected in Rat Detected in Monkey
Glucuronide conjugate of methylated catechol (M8) Yes No
Hydroxy-lasofoxifene (M9) Yes No
Sulfate (B86663) conjugate (M10) No Yes
Catechol (M21) No Yes

Data from a comparative study in rats and monkeys. nih.gov

Comparative Metabolism in Rodent and Non-Rodent Species (e.g., Rats, Monkeys)

Studies comparing the metabolic fate of lasofoxifene in rats and monkeys have demonstrated that the drug undergoes extensive metabolism in both species. nih.gov Following oral administration of radiolabeled lasofoxifene, no unchanged drug was found in the urine or bile of either rats or monkeys, indicating comprehensive biotransformation. nih.gov In both species, the primary route of excretion for the administered radiocarbon was through the feces, which is likely attributable to biliary excretion rather than incomplete absorption. nih.gov

Comparative Metabolism of Lasofoxifene in Rats and Monkeys
ParameterRatsMonkeys
Major Circulating Drug-Related MoietiesLasofoxifene and its glucuronide conjugate (M7)Lasofoxifene and its glucuronide conjugate (M7)
Primary Route of ExcretionFeces (likely via bile)Feces (likely via bile)
Unchanged Drug in Urine/BileNot detectedNot detected
Contribution of Metabolites to Circulating Radioactivity (AUC0-24)>78%>78%
Total Metabolites Identified22

Qualitative and Quantitative Variations in Glucuronide Metabolite Profiles Across Species

Specifically, certain metabolites were observed exclusively in one species. For instance, the glucuronide conjugate of methylated catechol (M8) and hydroxy-lasofoxifene (M9) were detected only in rats. nih.gov Conversely, a catechol intermediate (M21) and its corresponding sulfate conjugate (M10) were found solely in monkeys. nih.gov These findings indicate species-specific preferences in the secondary metabolic reactions that follow the initial oxidation of lasofoxifene.

These qualitative distinctions in the metabolite profiles suggest that while the initial glucuronidation of the parent compound is a common event, the subsequent metabolic handling of lasofoxifene and its intermediates can diverge significantly between rodents and non-rodents.

Species-Specific Metabolites of Lasofoxifene
MetaboliteDetected in RatsDetected in Monkeys
Glucuronide conjugate of methylated catechol (M8)YesNo
Hydroxy-lasofoxifene (M9)YesNo
Catechol (M21)NoYes
Sulfate conjugate of catechol (M10)NoYes

Pharmacological and Biological Significance of Lasofoxifene Beta D Glucuronide

Estrogen Receptor Binding Affinity and Activity Profile of the Glucuronide

The conjugation of a glucuronic acid moiety to lasofoxifene (B133805) significantly alters its interaction with estrogen receptors (ERs), the primary molecular targets for this class of drugs.

Glucuronidation is a common metabolic process that renders compounds more water-soluble to facilitate their excretion. nih.gov A direct consequence of this structural modification is a substantial reduction in pharmacological activity. While specific binding affinity data for Lasofoxifene beta-D-Glucuronide is not detailed in the provided search results, the principle is well-established for other SERMs like raloxifene (B1678788). For instance, the glucuronide metabolites of raloxifene exhibit markedly lower binding affinity for the estrogen receptor compared to the parent drug. Specifically, raloxifene-4'-glucuronide (ral-4'-Gluc) showed approximately 100-fold less anti-estrogenic activity than raloxifene itself in a competitive binding assay using MCF-7 cell cytosol as an estrogen receptor source. nih.gov This profound decrease in receptor affinity indicates that the glucuronide metabolite is significantly less pharmacologically active than the parent compound. This principle is generally applicable across glucuronidated xenobiotics, where the addition of the bulky, hydrophilic glucuronic acid group sterically hinders effective binding to the target receptor. taylorandfrancis.com

Comparative Estrogen Receptor Binding Affinity: Raloxifene vs. Its Glucuronide Metabolites

This table illustrates the significant reduction in binding affinity (as shown by the increase in IC50 values) for the glucuronide metabolites of the SERM raloxifene, a close structural and functional analogue of lasofoxifene.

CompoundIC50 (M) for Estrogen ReceptorRelative Activity Compared to Parent Compound
Raloxifene (Parent Drug)(4.0 ± 3.5) × 10-10100%
Raloxifene-4'-glucuronide (Metabolite)(3.7 ± 1.9) × 10-8~1%
Raloxifene-6-glucuronide (Metabolite)(2.9 ± 0.8) × 10-7~0.14%
Data derived from studies on raloxifene, demonstrating the principle of reduced activity upon glucuronidation. nih.gov

Role of Glucuronidation in Detoxification and Bioactivation Pathways

Metabolic pathways can either detoxify xenobiotics or, in some cases, convert them into more reactive species. For lasofoxifene, glucuronidation is a key detoxification route that competes with potentially harmful bioactivation pathways.

Glucuronidation is a quintessential Phase II metabolic reaction that serves as a major detoxification mechanism in the body. nih.gov The process, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, attaches a glucuronic acid molecule to the drug or its Phase I metabolites. nih.gov This conjugation increases the molecule's hydrophilicity, which is essential for facilitating its elimination from the body via urine or bile. In the metabolism of lasofoxifene, the parent drug is subject to oxidative metabolism, leading to the formation of catechol regioisomers. washington.edu Both the parent lasofoxifene and these catechol metabolites can undergo glucuronidation. washington.edu The formation of this compound and the corresponding glucuronides of its catechol metabolites represents a crucial detoxification step, converting the lipophilic parent compound and its intermediates into inactive, water-soluble products ready for excretion. washington.edu

The catechol metabolites of lasofoxifene stand at a critical metabolic juncture. They can either be detoxified through conjugation reactions like glucuronidation or undergo further oxidation to form electrophilic ortho-quinones (o-quinones). washington.edu These o-quinones are reactive species that have the potential to form adducts with cellular macromolecules like DNA, which is a mechanism of toxicity associated with some estrogenic compounds. washington.edu Research has shown that lasofoxifene's catechol metabolites can indeed be oxidized to o-quinones that form depurinating adducts with DNA in vitro. washington.edu

Glucuronidation provides a competing and protective pathway. By conjugating the catechol metabolites, the UGT enzymes effectively shunt these intermediates away from the oxidative pathway that leads to reactive o-quinone formation. washington.edu In vitro incubations of lasofoxifene with rat liver microsomes in the presence of cofactors for both oxidation and glucuronidation demonstrated the formation of both the parent glucuronide (a major product) and the glucuronidated catechol (a minor product), highlighting the activity of this detoxification pathway. washington.edu This metabolic competition is vital for cellular protection, as it limits the generation of potentially toxic and genotoxic electrophiles.

Impact of Lasofoxifene Glucuronide on Cellular Homeostasis and Molecular Pathways (in vitro/preclinical)

Based on preclinical understanding, the direct impact of this compound on cellular homeostasis and estrogen receptor-mediated molecular pathways is considered minimal. As established, the addition of the glucuronide moiety drastically reduces the molecule's affinity for estrogen receptors. nih.gov Since the biological actions of lasofoxifene—both agonist and antagonist effects—are predicated on its ability to bind to these receptors and modulate the transcription of target genes, the glucuronide metabolite is rendered largely incapable of initiating these downstream cellular events. drugbank.comnih.gov

Consequently, the primary significance of this compound in a preclinical context is not as an active signaling molecule but as a terminal, inactive metabolite. Its formation and subsequent elimination are markers of the body's clearance processes. Therefore, its main impact on cellular homeostasis is indirect: the rate of its formation dictates the circulating concentration and duration of action of the pharmacologically active parent compound, lasofoxifene. In essence, the glucuronide itself does not significantly perturb molecular pathways; rather, the pathway that creates it is a key regulator of the active drug that does.

Modulatory Effects on Enzyme Systems (e.g., UGTs, CYPs)

The interaction of lasofoxifene and its glucuronide with drug-metabolizing enzymes is a critical aspect of its pharmacological profile. Glucuronidation is a major pathway for lasofoxifene metabolism, catalyzed by a range of UDP-glucuronosyltransferase (UGT) enzymes. The specific UGTs involved have been identified in both the liver and the intestine. In the liver, UGT1A1, UGT1A3, UGT1A6, and UGT1A9 are responsible for the conjugation of lasofoxifene, while in the intestine, UGT1A8 and UGT1A10 play a key role drugbank.com. The efficiency of these enzymes can influence the bioavailability of lasofoxifene; indeed, lasofoxifene's resistance to extensive intestinal glucuronidation is a factor in its improved oral bioavailability compared to other selective estrogen receptor modulators (SERMs) nih.gov.

In addition to phase II metabolism by UGTs, lasofoxifene is also a substrate for phase I metabolism by cytochrome P450 (CYP) enzymes, specifically CYP3A4/CYP3A5 and CYP2D6 drugbank.com. However, studies have indicated that lasofoxifene at steady-state concentrations does not significantly affect the activity of CYP2D6 or CYP2E1 nih.gov. This suggests that while lasofoxifene is metabolized by certain CYP enzymes, it may not be a potent inhibitor or inducer of these enzymes, reducing the likelihood of clinically significant drug-drug interactions for co-administered drugs that are substrates of CYP2D6 or CYP2E1 nih.gov.

The following table summarizes the known interactions of lasofoxifene with UGT and CYP enzyme systems.

Enzyme FamilySpecific Enzyme(s)Role in Lasofoxifene MetabolismLocationReference
UGT UGT1A1, UGT1A3, UGT1A6, UGT1A9Catalyze the glucuronidation of lasofoxifene.Liver drugbank.com
UGT1A8, UGT1A10Catalyze the glucuronidation of lasofoxifene.Intestine drugbank.com
CYP CYP3A4/CYP3A5, CYP2D6Involved in the phase I oxidative metabolism of lasofoxifene.Liver drugbank.com
CYP2D6, CYP2E1Lasofoxifene at steady-state does not significantly affect the activity of these enzymes.Liver nih.gov

Potential for Glucuronide Deconjugation and Regeneration of Parent Compound

The conversion of lasofoxifene to its beta-D-glucuronide metabolite is not necessarily a terminal event. There is a well-established mechanism known as enterohepatic recirculation, where glucuronide conjugates excreted in the bile can be hydrolyzed back to the parent compound in the intestine, which is then reabsorbed researchgate.netsemanticscholar.org. This process is mediated by beta-glucuronidase enzymes, which are present in the gut and produced by the intestinal microbiota nih.govresearchgate.net.

While direct evidence for the deconjugation of this compound is not extensively documented in the scientific literature, the principle of enterohepatic recirculation of SERMs and other estrogenic compounds is well-supported. For instance, the deconjugation of glucuronides of other SERMs and estrogens by gut microbiota has been observed, leading to their reabsorption and prolonged systemic exposure nih.govresearchgate.net. Given that lasofoxifene is excreted primarily through the feces as metabolites, it is plausible that this compound undergoes such deconjugation in the intestinal lumen drugbank.com.

This potential for deconjugation and regeneration of the active lasofoxifene could have significant pharmacological implications. It may contribute to the long half-life of lasofoxifene, which is approximately 6 days, by creating a reservoir of the metabolite that can be converted back to the active form drugbank.com. The activity of gut microbial beta-glucuronidases can vary between individuals, potentially contributing to inter-individual differences in the pharmacokinetics of lasofoxifene ucc.ie.

The table below outlines the potential pathway for the deconjugation of this compound.

ProcessDescriptionMediating EnzymeLocationPotential Consequence
Deconjugation Hydrolysis of the glucuronic acid moiety from this compound.Beta-glucuronidaseIntestinal lumen (primarily from gut microbiota)Regeneration of the active parent compound, lasofoxifene.
Reabsorption The regenerated lasofoxifene is reabsorbed from the intestine into the portal circulation.-IntestineEnters enterohepatic recirculation.
Enterohepatic Recirculation The reabsorbed lasofoxifene returns to the liver and can re-enter systemic circulation.-Liver, Systemic CirculationProlonged half-life and systemic exposure to the active drug.

Drug Drug Interactions Involving Lasofoxifene Glucuronidation

Metabolic Interactions Affecting Glucuronidation Enzymes

Inhibition and Induction of UGT Isoforms by Concomitant Agents

The co-administration of drugs that are inhibitors or inducers of the UGT isoforms responsible for lasofoxifene (B133805) metabolism can significantly alter its plasma concentrations. While specific studies on drug-drug interactions focusing on the inhibition and induction of lasofoxifene glucuronidation are not extensively detailed in the provided search results, general principles of UGT-mediated drug interactions can be applied.

Inhibitors of UGT enzymes can decrease the clearance of lasofoxifene, leading to higher plasma concentrations and potentially an increased risk of adverse effects. For instance, drugs known to inhibit UGT1A1, such as atazanavir, could theoretically increase exposure to lasofoxifene. dntb.gov.ua Conversely, inducers of UGT enzymes can increase the rate of lasofoxifene glucuronidation, leading to lower plasma concentrations and potentially reduced efficacy. Rifampin, a potent inducer of various drug-metabolizing enzymes, including some UGTs, could potentially decrease the systemic exposure of lasofoxifene.

It is noteworthy that the impact of such interactions can be complex, as many drugs can inhibit or induce multiple UGT isoforms with varying potencies. dntb.gov.ua Furthermore, genetic polymorphisms in UGT enzymes can also contribute to inter-individual variability in lasofoxifene metabolism and the clinical consequences of drug-drug interactions. wsu.edunih.gov

Table 1: Examples of Drugs that Inhibit or Induce UGT Isoforms Involved in Lasofoxifene Metabolism

UGT IsoformPotential InhibitorsPotential Inducers
UGT1A1 Atazanavir, GemfibrozilRifampin, Phenobarbital
UGT1A3 Ritonavir, Quinidine
UGT1A4 Imipramine
UGT1A6
UGT1A9 Propofol, Sulfinpyrazone
UGT1A8 Raloxifene (B1678788)
UGT1A10 Raloxifene
UGT2B7 Tamoxifen

This table provides general examples of UGT inhibitors and inducers and is not exhaustive. The specific effects on lasofoxifene metabolism would require dedicated clinical studies.

Implications for Lasofoxifene Metabolism and Disposition

Alterations in the activity of UGT enzymes due to co-administered drugs can have significant implications for the metabolism and disposition of lasofoxifene. Inhibition of glucuronidation can lead to a higher area under the curve (AUC) and maximum plasma concentration (Cmax) of the parent drug, potentially increasing its therapeutic effects or the risk of dose-related adverse events. drugbank.comnih.gov Conversely, induction of these enzymes can decrease the systemic exposure to lasofoxifene, which may compromise its therapeutic efficacy. drugbank.comnih.gov

Given that lasofoxifene itself is a substrate for multiple UGTs, it is crucial to consider the potential for drug-drug interactions when it is prescribed with other medications that are also metabolized by or interact with these enzymes.

Future Research Directions and Unanswered Questions in Lasofoxifene Beta D Glucuronide Research

Elucidation of Novel Glucuronide Metabolites and Their Comprehensive Characterization

While the primary glucuronide conjugate of the parent lasofoxifene (B133805) (LAS-Glu) has been identified as a major product in preclinical studies, the full spectrum of glucuronidated metabolites is not completely understood. nih.gov Research has indicated the presence of other glucuronides, such as those derived from hydroxylated metabolites. For instance, a glucuronidated catechol of lasofoxifene (OHLAS-Glu) has been detected as a minor metabolite in rat liver microsomes, and the glucuronide of a hydroxylated metabolite has been found in plasma. nih.govdrugbank.com

Future investigations should aim to systematically identify and characterize all potential glucuronide conjugates of lasofoxifene and its Phase I metabolites. This involves utilizing advanced analytical techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to definitively determine the structures of these novel metabolites. A critical unanswered question is the potential for enterohepatic recirculation of lasofoxifene glucuronides, a phenomenon known to affect the pharmacokinetics of other SERMs like raloxifene (B1678788). nih.gov Characterizing these metabolites is the first step toward understanding their potential biological activity or their role as stable intermediates that can be converted back to the active parent compound in specific tissues. pnas.org

Advanced Mechanistic Studies on UGT-Mediated Glucuronidation Kinetics

The glucuronidation of lasofoxifene is known to be catalyzed by a variety of UDP-glucuronosyltransferase (UGT) enzymes. nih.gov In vitro experiments have implicated multiple isoforms expressed in both the liver (UGT1A1, UGT1A3, UGT1A6, and UGT1A9) and the intestine (UGT1A8 and UGT1A10). taylorandfrancis.comnih.gov This complex enzymatic landscape necessitates further detailed mechanistic and kinetic studies.

Future research should focus on determining the precise contribution of each UGT isoform to the formation of Lasofoxifene beta-D-Glucuronide and other glucuronidated metabolites. This can be achieved through reaction phenotyping studies using a panel of recombinant human UGT enzymes.

Key research objectives should include:

Enzyme Kinetics: Determining kinetic parameters (Km and Vmax) for each contributing UGT isoform to understand their efficiency and capacity for lasofoxifene conjugation. Studies on the related SERM, raloxifene, have shown that specific UGTs, like UGT1A1 and UGT1A9, are primary drivers of its glucuronidation. researchgate.net

Inhibition Studies: Investigating the potential for drug-drug interactions by identifying inhibitors and inducers of the specific UGTs involved in lasofoxifene metabolism.

Competitive Pathways: Quantifying the competition between glucuronidation and other metabolic pathways, such as oxidation by cytochrome P450 enzymes (CYP3A and CYP2D6) and the formation of catechol glutathione (B108866) conjugates. taylorandfrancis.comnih.gov Studies have already shown that in the presence of cofactors for both pathways, glucuronidation competes with the formation of reactive quinone metabolites. nih.gov

Below is a table summarizing the UGT enzymes implicated in lasofoxifene metabolism.

Enzyme FamilySpecific IsoformLocation of Expression
UGT1AUGT1A1Liver, Intestine
UGT1AUGT1A3Liver
UGT1AUGT1A6Liver
UGT1AUGT1A8Intestine
UGT1AUGT1A9Liver, Kidney
UGT1AUGT1A10Intestine

Development of Predictive Models for Glucuronide Disposition

Given the complexity of its metabolism, developing robust predictive models for the disposition of lasofoxifene and its glucuronide metabolites is a crucial future direction. Lasofoxifene is noted for having a higher oral bioavailability compared to other SERMs, partly due to increased resistance to intestinal glucuronidation. drugbank.comnih.govresearchgate.net Physiologically based pharmacokinetic (PBPK) models could be invaluable tools for this purpose.

A PBPK model would integrate in vitro data on enzyme kinetics, data on protein binding, and system-specific physiological parameters (e.g., blood flow, tissue volumes). researchgate.net The goal would be to simulate the absorption, distribution, metabolism, and excretion (ADME) of lasofoxifene and this compound. Such models could help predict:

The extent of first-pass metabolism in the intestine versus the liver.

The impact of genetic polymorphisms in UGT enzymes on systemic exposure.

The potential for drug-drug interactions.

The contribution of enterohepatic recirculation to the drug's long half-life. drugbank.com

Developing these models would provide a more sophisticated understanding of the compound's pharmacokinetics and the factors contributing to inter-individual variability.

Exploration of Specific Physiological or Pathophysiological Conditions Affecting Glucuronide Metabolism (preclinical)

The activity of UGT enzymes can be influenced by various physiological and pathophysiological states. Preclinical research is needed to explore how these conditions specifically affect the metabolism of lasofoxifene to its glucuronide conjugate.

One of the most significant areas for investigation is the impact of genetic polymorphisms in UGT enzymes. For other SERMs like raloxifene and bazedoxifene, common polymorphisms such as UGT1A1*28 have been shown to significantly affect their metabolic clearance and pharmacokinetic variability. researchgate.net It is critical to investigate whether similar polymorphisms in UGT1A1, UGT1A8, UGT1A9, or other relevant isoforms influence lasofoxifene glucuronidation.

Other preclinical areas of exploration should include the effects of:

Hepatic Impairment: Assessing how conditions like liver cirrhosis or non-alcoholic fatty liver disease alter the expression and activity of hepatic UGTs, thereby affecting systemic clearance of lasofoxifene.

Inflammation: Investigating how inflammatory cytokines, which are known to downregulate the expression of drug-metabolizing enzymes, impact lasofoxifene glucuronidation.

Hormonal Status: Given that lasofoxifene modulates estrogen signaling, it is important to understand if the expression of UGT enzymes is, in turn, regulated by hormonal fluctuations, creating a potential feedback loop.

Structural Biology and Molecular Modeling of UGT-Lasofoxifene Glucuronide Interactions

A fundamental understanding of how lasofoxifene interacts with the active site of various UGT isoforms is currently lacking. Structural biology and molecular modeling studies are essential to fill this gap. The objective would be to elucidate the three-dimensional structures of key UGT enzymes (e.g., UGT1A1, UGT1A8, UGT1A9) in complex with lasofoxifene.

These studies, using techniques like X-ray crystallography or cryo-electron microscopy, combined with computational docking and molecular dynamics simulations, would provide insights into:

The specific amino acid residues involved in substrate binding and orientation.

The molecular basis for the substrate specificity of different UGT isoforms for lasofoxifene.

How genetic polymorphisms, which often result in single amino acid changes, might alter binding affinity or catalytic efficiency.

This detailed molecular information would be invaluable for rationalizing observed kinetic data and would significantly enhance the predictive power of pharmacokinetic models.

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for characterizing the structural integrity of Lasofoxifene beta-D-Glucuronide in biological samples?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) to identify and quantify the compound. Nuclear magnetic resonance (NMR) spectroscopy can confirm glucuronidation at the specific hydroxyl group of Lasofoxifene. For enzymatic validation, beta-glucuronidase assays (e.g., fluorometric analysis with 2-Naphthyl-beta-D-glucuronide as a substrate) can verify hydrolysis efficiency . Ensure reproducibility by adhering to guidelines for experimental reporting, including detailed descriptions of instrumentation parameters and calibration standards .

Q. How should researchers design synthesis protocols for this compound to ensure purity and yield?

  • Methodological Answer : Optimize reaction conditions (e.g., pH, temperature, enzyme/substrate ratios) using UDP-glucuronosyltransferase (UGT) isoforms relevant to Lasofoxifene metabolism. Monitor reaction progress via thin-layer chromatography (TLC) or real-time UV-spectroscopy. Purify the product using solid-phase extraction (SPE) or preparative HPLC, and validate purity (>95%) via dual detection methods (e.g., UV and evaporative light scattering). Document procedural deviations and include negative controls to rule out non-enzymatic glucuronidation .

Q. What safety protocols are critical during in vitro handling of this compound?

  • Methodological Answer : Follow GHS-compliant safety measures:

  • Use fume hoods for aerosol prevention during weighing or solvent evaporation.
  • Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
  • Store waste in designated containers for hazardous organic compounds and collaborate with certified disposal services .

Advanced Research Questions

Q. How can contradictory data on this compound’s metabolic stability be resolved across different in vitro models?

  • Methodological Answer : Apply the PICO framework to standardize experimental variables:

  • Population : Specify cell lines (e.g., hepatocytes vs. recombinant UGTs).
  • Intervention : Control for cofactors (e.g., UDPGA concentration) and incubation times.
  • Comparison : Use internal standards (e.g., stable isotope-labeled glucuronides) to normalize inter-assay variability.
  • Outcome : Perform meta-analysis with mixed-effects models to account for heterogeneity. Validate findings using in vivo pharmacokinetic (PK) studies .

Q. What strategies mitigate interference from endogenous glucuronides when quantifying this compound in plasma?

  • Methodological Answer : Implement orthogonal separation techniques:

  • Chromatography : Use hydrophilic interaction liquid chromatography (HILIC) to resolve polar glucuronides from matrix components.
  • Mass Spectrometry : Apply differential mobility spectrometry (DMS) to isolate isobaric interferences. Include blank matrix samples and standard-addition curves to confirm assay specificity .

Q. How does the glucuronidation site (e.g., phenolic vs. aliphatic hydroxyl groups) influence this compound’s pharmacological activity?

  • Methodological Answer : Conduct comparative studies using regioselective synthetic analogs:

  • Synthesize and isolate positional isomers via chiral chromatography.
  • Evaluate receptor binding affinity (e.g., estrogen receptor alpha) using surface plasmon resonance (SPR).
  • Assess pharmacokinetic-pharmacodynamic (PK-PD) relationships in animal models to correlate isomer-specific exposure with efficacy/toxicity .

Q. What computational models predict this compound’s interactions with drug transporters (e.g., MRP2, BCRP)?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations to map binding affinities to transporter pockets. Validate predictions using transfected cell lines (e.g., MDCK-II overexpressing MRP2) in bidirectional transport assays. Cross-reference results with clinical SNP data on transporter polymorphisms .

Data Contradiction and Validation

Q. How should researchers address discrepancies between in silico predictions and experimental data on this compound’s solubility?

  • Methodological Answer : Reconcile data using a tiered approach:

Theoretical Check : Audit force fields (e.g., GAFF vs. CGenFF) used in solubility simulations.

Experimental Validation : Measure equilibrium solubility via shake-flask method under biorelevant conditions (e.g., FaSSIF/FeSSIF media).

Statistical Analysis : Apply Bland-Altman plots to quantify bias between predicted and observed values .

Comparative and Mechanistic Studies

Q. What experimental designs elucidate the role of this compound in enterohepatic recirculation?

  • Methodological Answer : Use bile duct-cannulated rodent models:

  • Administer Lasofoxifene with/without beta-glucuronidase inhibitors.
  • Quantify parent drug and glucuronide in bile, plasma, and feces via LC-MS/MS.
  • Model data using compartmental PK software (e.g., Phoenix WinNonlin) to estimate recirculation constants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.